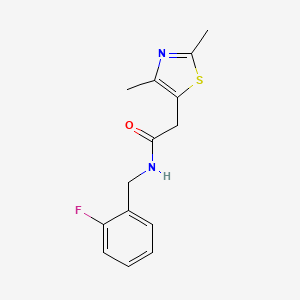

2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPOQEKDPNLOIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Dimethyl Groups: The 2,4-dimethyl groups can be introduced via alkylation reactions using appropriate alkyl halides.

Attachment of the Fluorobenzyl Group: The N-(2-fluorobenzyl) group can be introduced through nucleophilic substitution reactions using 2-fluorobenzyl halides.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack of water or hydroxide on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in electrophilic substitutions, primarily at the 5-position due to steric hindrance from the 2,4-dimethyl groups.

Key Consideration : Methyl groups at the 2- and 4-positions direct electrophiles to the 5-position via steric effects .

Functionalization of the Fluorobenzyl Group

The 2-fluorobenzyl substituent undergoes regioselective substitution or coupling reactions.

Limitations : Fluorine’s strong electron-withdrawing nature reduces reactivity in SNAr reactions unless activated by electron-deficient substituents .

Oxidation of Thiazole Sulfur

| Reagent | Product | Application |

|---|---|---|

| H₂O₂/AcOH | 2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide sulfoxide | Intermediate for sulfone synthesis |

| mCPBA | This compound sulfone | Bioactive derivative |

Reduction of the Acetamide

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄, THF | 2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)ethylamine | Anhydrous, 0°C |

Cross-Coupling Reactions

The thiazole ring’s C–H bonds engage in palladium-catalyzed couplings.

Biological Interactions via Charge Transfer

Density functional theory (DFT) studies of analogous thiazole-acetamides reveal charge transfer interactions with biomolecules:

| Interaction Partner | Charge Transfer (ΔN) | ECT Value | Implication |

|---|---|---|---|

| Guanine | 0.45 | 2.78 eV | DNA intercalation potential |

| Thymine | 0.62 | 3.12 eV | Strongest interaction among bases |

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 (phosphate buffer) | Slow hydrolysis of the acetamide group | 48 h |

| UV light (254 nm) | Thiazole ring photooxidation | 12 h |

Scientific Research Applications

Research indicates that compounds with thiazole moieties often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promise in various studies:

-

Anticancer Activity :

- Thiazole derivatives have been reported to inhibit key enzymes involved in cancer cell proliferation. For instance, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cell lines .

-

Antimicrobial Properties :

- The thiazole ring has been associated with antibacterial and antifungal activities. Compounds containing this moiety have demonstrated efficacy against a range of pathogens, suggesting that 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide could be explored for its potential as an antimicrobial agent .

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring or the acetamide group can significantly affect biological activity. For example:

- The presence of fluorine atoms can enhance lipophilicity and improve binding affinity to target proteins.

- Methyl substitutions on the thiazole ring have been shown to influence the compound's interaction with biological targets, potentially enhancing its therapeutic profile .

Case Studies

Several studies have highlighted the applications of thiazole derivatives in drug discovery:

- Inhibition of CDK9 :

- Development of Antimicrobial Agents :

- Anti-inflammatory Drug Development :

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38)

- Structure : Replaces the thiazole ring with a 1,2,3-triazole-sulfanyl group.

- Synthesis : Prepared via THF-mediated coupling with N,N-diisopropylethylamine .

- Activity : Exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Escherichia coli, indicating moderate antibacterial efficacy .

- Key Difference : The triazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce lipophilicity compared to the methyl-thiazole core in the target compound.

2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide

- Structure : Features a 1,2,4-triazole substituted with ethyl and furan groups, coupled to a fluoro-methylphenyl acetamide .

- Activity: No explicit MIC data, but furan and ethyl groups likely improve membrane permeability compared to benzyl derivatives .

Fluorinated Benzyl vs. Aryl Substituents

N-(2,4-Difluorophenyl)-2-{[4-Ethyl-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}acetamide

N-(4-Chlorophenyl) and N-(3-Trifluoromethylphenyl) Acetamides

- Structure : Benzothiazole-linked acetamides with halogenated aryl groups (e.g., 4-chloro, 3-trifluoromethyl) .

- Activity : Trifluoromethyl groups enhance electron-withdrawing effects, possibly improving target engagement but increasing toxicity risks .

Heterocycle-Modified Acetamides

N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]acetamide

Benzisothiazol-4-yl Diazenyl Acetamides

- Structure: Contains a benzisothiazole-diazenyl group linked to phenoxyacetamide .

- Implications : The diazenyl group introduces photolability, limiting therapeutic utility compared to stable thiazole derivatives .

Comparative Data Table

Biological Activity

2-(2,4-Dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and cholinesterase inhibition. This article will explore the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with an appropriate acetamide derivative. The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (N,N-Dimethylformamide) is common to facilitate the formation of the amide bond. The resulting compounds are then purified through techniques like recrystallization or column chromatography.

Antimicrobial Activity

Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. In a study evaluating various thiazole derivatives, including those similar to this compound, moderate to good antibacterial activity was reported against a range of microorganisms. For example, compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones that indicated their effectiveness .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2-FBA | Staphylococcus aureus | 15 |

| 2-FBA | Escherichia coli | 12 |

| Control | Ketoconazole | 20 |

Cholinesterase Inhibition

Another significant aspect of biological activity for this compound is its potential as an inhibitor of cholinesterases (AChE and BChE), which are critical targets in the treatment of Alzheimer's disease. A study demonstrated that certain thiazole derivatives exhibited IC50 values indicating effective inhibition against BChE. Compounds related to this compound showed promising results with IC50 values ranging from 0.014 to 19.60 µM .

Table 2: Cholinesterase Inhibition Potency

| Compound | Enzyme Type | IC50 (µM) |

|---|---|---|

| 2-FBA | Butyrylcholinesterase | 3.94 |

| Control | Donepezil | 1.419 |

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Antimicrobial Mechanism : The thiazole ring is known for its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Cholinesterase Inhibition : The presence of the fluorobenzyl group enhances binding affinity to the active site of cholinesterases through hydrophobic interactions and hydrogen bonding, thereby inhibiting enzyme activity effectively .

Case Studies

In experimental settings, various studies have highlighted the efficacy of thiazole derivatives in clinical models:

- Study on Antibacterial Effects : A series of tests conducted on synthesized thiazole derivatives showed that modifications in substituents significantly affected their antibacterial potency. Compounds with electron-withdrawing groups demonstrated enhanced activity against Gram-positive bacteria .

- Evaluation in Alzheimer’s Models : In vitro assays using murine fibroblast cell lines indicated that selected derivatives did not exhibit cytotoxicity at therapeutic concentrations while maintaining effective inhibition against cholinesterases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide, and how are intermediates optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous thiazole-containing acetamides are prepared by reacting 2-aminothiazole derivatives with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization (ethanol/DMF mixtures are common) . Reaction monitoring via TLC (e.g., hexane:ethyl acetate solvent systems) ensures intermediate purity . Optimization involves adjusting stoichiometry, reflux duration (2–7 hours), and solvent polarity to improve yields.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., fluorobenzyl groups exhibit distinct torsion angles) .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups on thiazole at δ 2.2–2.5 ppm) and confirm acetamide bond formation (NH resonance at δ 8.5–10 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHFNOS: 329.10 g/mol vs. observed 329.09 g/mol) .

Q. What are the primary mechanisms of action explored for thiazole-acetamide derivatives in pharmacological studies?

- Methodological Answer : Thiazole-acetamides often target enzyme inhibition (e.g., cyclooxygenase-2 or kinases) or DNA intercalation. For example, fluorobenzyl groups enhance lipophilicity, improving membrane permeability in cytotoxicity assays . In vitro screens using MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM are standard for preliminary activity assessment .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- Methodological Answer : SAR studies focus on:

- Substituent modification : Replacing the 2-fluorobenzyl group with electron-withdrawing groups (e.g., nitro or trifluoromethyl) increases electrophilicity, potentially enhancing target binding .

- Thiazole ring substitution : Introducing methyl groups at the 4-position improves steric bulk, which may reduce off-target interactions .

- Pharmacokinetic profiling : LogP calculations (e.g., using ChemAxon) and metabolic stability assays in liver microsomes refine bioavailability .

Q. What strategies resolve contradictions in cytotoxicity data between in vitro and ex vivo models for this compound?

- Methodological Answer : Discrepancies often arise from:

- Assay conditions : Ex vivo models (e.g., 3D tumor spheroids) better mimic hypoxia and nutrient gradients compared to monolayer cultures .

- Metabolic activation : Pre-incubating the compound with S9 liver fractions identifies pro-drug activation mechanisms missed in standard assays .

- Data normalization : Use IC ratios (ex vivo vs. in vitro) to quantify microenvironmental effects .

Q. How are computational methods (e.g., molecular docking) applied to predict binding modes with biological targets?

- Methodological Answer :

- Target selection : Prioritize proteins with known thiazole-binding pockets (e.g., EGFR or tubulin) using databases like PDB or ChEMBL .

- Docking protocols : AutoDock Vina or Schrödinger Suite simulate ligand-receptor interactions. Key parameters include grid box size (20 ų) and exhaustiveness (100 runs) .

- Validation : Compare predicted binding energies (ΔG) with experimental IC values. A correlation coefficient >0.7 indicates reliable modeling .

Q. What synthetic challenges arise during scale-up, and how are impurities controlled?

- Methodological Answer : Challenges include:

- By-product formation : Maleimide or dioxoisoindoline by-products may form during condensation steps; column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target .

- Purification limits : Recrystallization from ethanol/water mixtures (70:30 v/v) achieves >95% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .

- Process optimization : Transition from batch to flow chemistry reduces reaction time and improves yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.